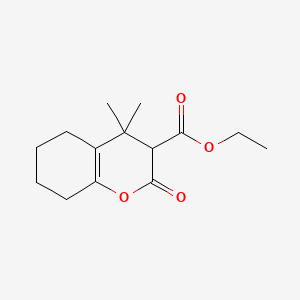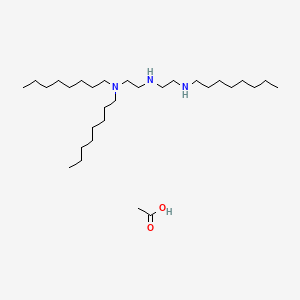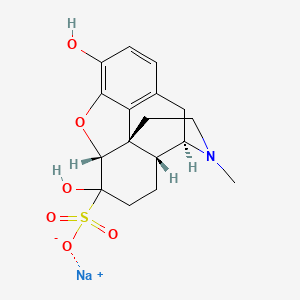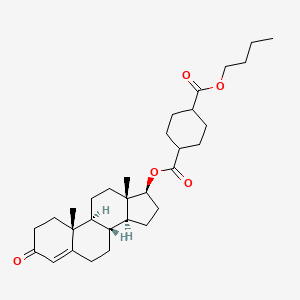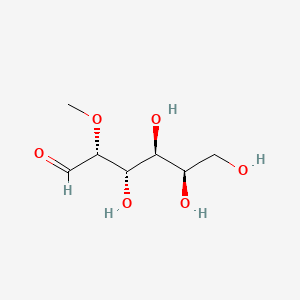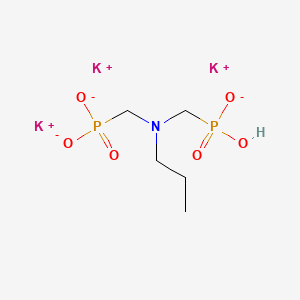
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H12K3NO6P2. It is known for its unique structure, which includes a propylimino group and two methylene diphosphonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, leading to the formation of reduced phosphonate derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides .
Scientific Research Applications
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone diseases and as a chelating agent.
Mechanism of Action
The mechanism of action of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting various biochemical pathways. Its effects on enzymes are mediated through its ability to bind to active sites and alter enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Tripotassium hydrogen ((ethylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((methylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((butylimino)bis(methylene))diphosphonate
Uniqueness
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is unique due to its specific propylimino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94278-02-1 |
|---|---|
Molecular Formula |
C5H12K3NO6P2 |
Molecular Weight |
361.39 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI Key |
IMUTXRWXPZMNLJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


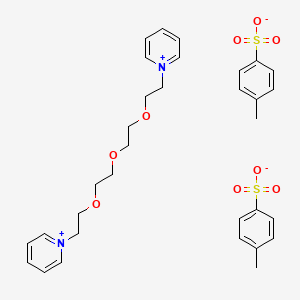

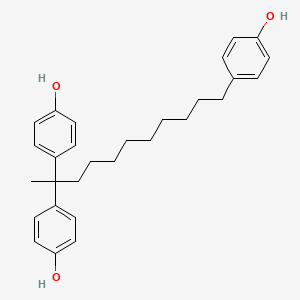

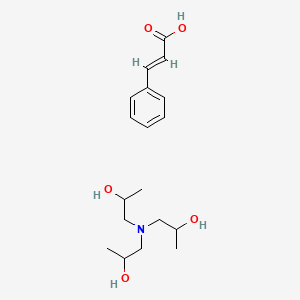
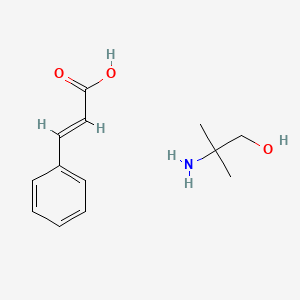

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
